molecular formula C23H23ClN2O4S2 B11146506 Ethyl 1-({3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate

Ethyl 1-({3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate

Cat. No.: B11146506
M. Wt: 491.0 g/mol
InChI Key: UUYSPPMHCWYPLN-UHFFFAOYSA-N
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Description

Ethyl 1-({3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate is a synthetic organic compound with a complex structure. It combines a piperidine ring, a thiazole ring, and a benzenesulfonyl group. Let’s break it down:

    Piperidine: A six-membered heterocyclic ring containing one nitrogen atom.

    Thiazole: A five-membered heterocyclic ring with a sulfur and a nitrogen atom.

    Benzenesulfonyl: A benzene ring attached to a sulfone group (SO₂).

Preparation Methods

Synthesis Routes: The synthesis of this compound involves several steps. One common approach is as follows:

    Formation of the Thiazole Ring:

    Introduction of the Benzenesulfonyl Group:

    Piperidine Ring Formation:

Industrial Production: The industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

    Oxidation: The benzylic position (next to the thiazole ring) can undergo oxidation reactions.

    Reduction: Reduction of the sulfonyl group may occur.

    Substitution: The chlorine atom on the phenyl ring can be substituted.

    Common Reagents: N-bromosuccinimide (NBS) is often used for benzylic bromination.

    Major Products: The brominated derivative of the compound.

Scientific Research Applications

    Medicine: Research explores its potential as a drug candidate due to its unique structure and potential biological activity.

    Chemistry: Used as a reagent in synthetic chemistry for various transformations.

    Biology: Investigated for interactions with biological targets.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular proteins or enzymes, affecting specific pathways.

Comparison with Similar Compounds

    Similar Compounds: Other benzenesulfonyl-containing compounds, such as sulfonylureas, exhibit different pharmacological properties.

Properties

Molecular Formula

C23H23ClN2O4S2

Molecular Weight

491.0 g/mol

IUPAC Name

ethyl 1-[3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C23H23ClN2O4S2/c1-2-30-23(27)17-10-12-26(13-11-17)32(28,29)20-5-3-4-18(14-20)21-15-31-22(25-21)16-6-8-19(24)9-7-16/h3-9,14-15,17H,2,10-13H2,1H3

InChI Key

UUYSPPMHCWYPLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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